3,3,3-Trifluoropropyne

Beschreibung

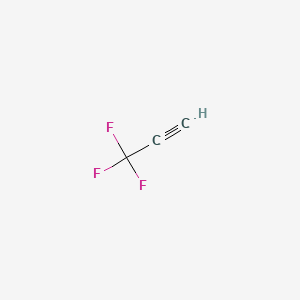

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,3-trifluoroprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3/c1-2-3(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDFNJUWGIQQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216298 | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

661-54-1 | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoropropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3,3 Trifluoropropyne

Dehydrohalogenation Routes to 3,3,3-Trifluoropropyne

Dehydrohalogenation represents a primary class of reactions for synthesizing this compound. This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms of a substrate, typically facilitated by a base or thermal induction, to form an alkyne.

Dehydrochlorination from Chlorotrifluoropropene Isomers (e.g., HCFO-1233zd(Z/E), HCFO-1233xf)

A prominent route to this compound involves the dehydrochlorination of chlorotrifluoropropene isomers. google.com Key starting materials include 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), which exists as (Z) and (E) isomers, and 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). google.com Experimental studies have shown that the reactivity of these isomers towards dehydrochlorination varies. The reaction priority has been identified in the order of HCFO-1233zd(Z) > HCFO-1233xf > HCFO-1233zd(E). google.com This order is influenced by a combination of kinetic effects, thermodynamic properties, and solubility of the isomers. google.com

The liquid-phase dehydrochlorination of chlorotrifluoropropene isomers using strong bases is a well-documented method. Caustic solutions are effective reagents for this transformation. For instance, cis-1-chloro-3,3,3-trifluoropropene (cis-1233zd) can be readily dehydrochlorinated using a 30% potassium hydroxide (B78521) (KOH) solution in a 1:1 mixture of methanol and water at 38°C to yield this compound. google.com In contrast, the trans-isomer (trans-1233zd) shows lower reactivity under similar conditions. google.com Other effective systems include sodium hydroxide (NaOH) dissolved in ethylene (B1197577) glycol (EG). google.com Stronger bases, such as potassium tert-butoxide in tetrahydrofuran (B95107), have also been successfully employed. google.com

| Starting Material | Base/Solvent System | Temperature | Notes |

|---|---|---|---|

| cis-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(Z)) | 30% KOH / Methanol / Water (1/1) | 38°C | High yield reported under these conditions. google.com |

| trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) | KOH solution | 50°C | Lower yield compared to the cis-isomer. google.com |

| 1-chloro-3,3,3-trifluoropropene | Potassium tert-butoxide / Tetrahydrofuran | 50-60°C | Effective for both cis and trans isomers. google.com |

| Chlorotrifluoropropene Isomers | NaOH / Ethylene Glycol (EG) | Not specified | Effective system for dehydrochlorination. google.com |

While liquid-phase methods are common for the dehydrochlorination of chlorotrifluoropropenes to produce this compound, vapor-phase catalytic dehydrochlorination is more frequently documented for the synthesis of the chlorotrifluoropropene precursors themselves. For example, 1,1,1-trifluoro-3,3-dichloropropane (HCFC-243fa) can be converted to 1-chloro-3,3,3-trifluoropropene (HCFO-1223zd) in a vapor-phase reaction over catalysts like fluorinated chromia. patsnap.com Similarly, the dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane to produce 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) can be achieved in the gas phase using a fixed-bed reactor. Although this approach is established for producing the olefin intermediates, its direct application to convert these olefins into this compound is not as widely reported in the reviewed literature.

The dehydrochlorination of chlorotrifluoropropenes in the presence of a caustic solution, such as NaOH in ethylene glycol, is understood to proceed through a combination of E2 (bimolecular elimination) and SN2 (bimolecular nucleophilic substitution) mechanisms. google.com The E2 pathway is generally favored for the formation of the alkyne product. This mechanism involves a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, while simultaneously, the carbon-chlorine bond breaks and the triple bond forms. The use of a strong, non-nucleophilic base and a substrate that allows for an anti-periplanar arrangement of the proton and the leaving group facilitates the E2 reaction.

Dehydroiodination of 1-Iodo-3,3,3-trifluoropropene

Another effective route for the synthesis of this compound is the dehydroiodination of 1-iodo-3,3,3-trifluoropropene. This precursor can be formed from the interaction of trifluoroiodomethane and acetylene. google.com The subsequent elimination of hydrogen iodide from 1-iodo-3,3,3-trifluoropropene yields the desired alkyne. google.com This method was instrumental in the initial preparation and characterization of this class of perfluoroalkyl acetylenic compounds. google.com

Dehydrohalogenation of CF₃CH₂CHXY, CF₃CH:CHX, CF₃CX₂CHY₂, CF₃CX:CH₂, and CF₃CX:CHY (X or Y=halogen other than fluorine)

The synthesis of this compound has been investigated from a variety of halogenated precursors corresponding to the general formulas CF₃CH₂CHXY, CF₃CH:CHX, CF₃CX₂CHY₂, CF₃CX:CH₂, and CF₃CX:CHY, where X or Y is a halogen other than fluorine. google.com Of these potential starting points, 3,3,3-Trifluoropropene (B1201522) (CF₃CH=CH₂) has been identified as a particularly convenient intermediate for producing larger quantities of the alkyne. google.com

A specific, high-yield synthetic sequence starting from 3,3,3-Trifluoropropene illustrates this approach:

Bromination: 3,3,3-Trifluoropropene (CF₃CH=CH₂) is brominated to form 1,2-dibromo-3,3,3-trifluoropropane (CF₃CHBrCH₂Br), a compound of the type CF₃CH₂CHXY.

Dehydrobromination: This dibromide is then dehydrobrominated to yield 2-bromo-3,3,3-trifluoropropene (CF₃CBr=CH₂), fitting the formula CF₃CX:CH₂.

Further Bromination: The resulting vinyl bromide is brominated again to produce 1,2,2-tribromo-3,3,3-trifluoropropane (CF₃CBr₂CH₂Br), a CF₃CX₂CHY₂ type compound.

Second Dehydrobromination: This tribromide undergoes elimination to form 1,2-dibromo-3,3,3-trifluoropropene (CF₃CBr=CHBr), a CF₃CX:CHY type precursor.

Final Dehydrobromination: The final elimination step yields this compound (CF₃C≡CH).

Alternative Synthetic Pathways to this compound

Beyond primary synthesis routes, several alternative methods have been developed to produce this compound. These pathways offer different starting materials and reaction conditions, providing flexibility in synthetic design.

Reaction of Trifluoropropionaldehyde with Hydrazine and Subsequent Oxidation

While a direct, documented synthesis of this compound from 3,3,3-trifluoropropionaldehyde and hydrazine is not extensively reported, the principles of established organic reactions suggest a plausible pathway. The reaction of an aldehyde with hydrazine or its derivatives, such as tosylhydrazine, typically forms a hydrazone or a tosylhydrazone. These intermediates can then be converted to alkenes through reactions like the Bamford-Stevens or Shapiro reactions.

The Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base to yield an alkene. In aprotic solvents, this reaction proceeds through a carbene intermediate, while in protic solvents, a carbocation intermediate is formed. The Shapiro reaction, a modification of the Bamford-Stevens reaction, utilizes two equivalents of an organolithium reagent as the base and proceeds through a vinyllithium intermediate. This vinyllithium species can then be quenched to form the alkene.

Following the formation of the corresponding trifluoromethyl-substituted alkene, a subsequent elimination reaction would be necessary to generate the alkyne, this compound. This two-step process, involving olefination followed by dehydrohalogenation or a similar elimination, represents a potential, albeit indirect, route from 3,3,3-trifluoropropionaldehyde.

Dehalogenation of 1,1,2-Trichloro-3,3,3-trifluoropropene with Zinc

A more direct route to this compound involves the dehalogenation of a polychlorinated precursor. The reaction of 1,1,2-trichloro-3,3,3-trifluoropropene with zinc metal has been shown to produce this compound in good yield.

Reaction Parameters for the Dehalogenation of 1,1,2-Trichloro-3,3,3-trifluoropropene

| Reactant | Reagent | Solvent | Temperature | Yield of this compound |

| 1,1,2-Trichloro-3,3,3-trifluoropropene | Zinc | DMF | 100 °C | 75% |

Coupling of Trifluoromethyliodide with Acetylene

Another established method for the synthesis of this compound involves the coupling of trifluoromethyliodide with acetylene. This process typically occurs in two main stages.

Initially, trifluoromethyliodide is coupled with acetylene at a high temperature, around 200 °C. This reaction yields 1-iodo-3,3,3-trifluoropropene as the primary product, with reported yields in the range of 70-80%.

In the second stage, the resulting 1-iodo-3,3,3-trifluoropropene undergoes a dehydroiodination reaction. This elimination of hydrogen iodide from the molecule leads to the formation of the desired product, this compound. The dehydroiodination step has been reported to proceed with a yield of approximately 70%.

Two-Step Synthesis of this compound from Trifluoromethyliodide and Acetylene

| Step | Reactants | Temperature | Product | Yield |

| 1. Coupling | Trifluoromethyliodide, Acetylene | 200 °C | 1-Iodo-3,3,3-trifluoropropene | 70-80% |

| 2. Dehydroiodination | 1-Iodo-3,3,3-trifluoropropene | - | This compound | 70% |

Green Chemistry and Sustainable Synthesis Approaches for this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to develop more sustainable and environmentally friendly methods.

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, and employing catalysis.

One approach to a greener synthesis of this compound is the use of catalytic methods. Catalysts can increase reaction efficiency, reduce energy requirements, and allow for the use of less hazardous reagents. For instance, a ruthenium-catalyzed C-H bond hydroarylation of in situ generated this compound from 2-bromo-3,3,3-trifluoropropene has been developed for the synthesis of β-trifluoromethylstyrenes. This demonstrates the potential for catalytic systems to utilize this compound in a more efficient manner.

Atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is another crucial aspect of green chemistry. A study on the one-step synthesis of 3,3,3-trifluoropropanal dialkyl acetals from 3,3,3-trifluoropropene highlights an atom-economical approach in related fluorine chemistry. Applying this principle to the synthesis of this compound would involve choosing reaction pathways that minimize the formation of byproducts.

The use of renewable feedstocks is a long-term goal for sustainable chemical production. While currently, the synthesis of this compound relies on petroleum-derived starting materials, future research could explore the conversion of biomass into suitable fluorinated building blocks.

Furthermore, the choice of solvents and reagents plays a significant role in the environmental impact of a synthesis. Green chemistry encourages the use of recyclable solvents and the avoidance of toxic reagents. For example, a patented process for synthesizing this compound mentions the use of recyclable solvents like diethyl ether and tetrahydrofuran.

By integrating these green chemistry principles, the future production of this compound can be shifted towards more sustainable and environmentally conscious methodologies.

Advanced Reactivity and Transformation Chemistry of 3,3,3 Trifluoropropyne

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The chemistry of 3,3,3-trifluoropropyne is dominated by addition reactions across its π-system. The CF₃ group significantly influences the regioselectivity and reaction kinetics, deactivating the alkyne towards electrophilic attack while activating it for nucleophilic addition.

Hydrofunctionalization reactions, involving the addition of an H-X moiety across the triple bond, are fundamental transformations for alkynes. In the case of this compound, these reactions are mechanistically diverse and their outcomes are highly dependent on the reagents and conditions employed.

The hydroboration of alkynes is a powerful method for producing vinylboron compounds, which are versatile synthetic intermediates. For unsymmetrical alkynes, the regioselectivity of the addition is a critical aspect. While the hydroboration of perfluoroalkyl(aryl)ethylenes has been studied to control Markovnikov or anti-Markovnikov regioselectivity by varying the hydroborating agent, specific research detailing the catalytic hydroboration of this compound is not extensively documented in the surveyed literature. unacademy.com The strong electron-withdrawing nature of the trifluoromethyl group is expected to exert a strong directing effect, likely favoring the addition of the boron atom to the internal carbon of the alkyne. However, detailed experimental findings, including specific catalysts, reaction yields, and precise regiomeric ratios for this compound, remain an area for further investigation.

Hydrohalogenation: The addition of hydrogen halides (HX) to this compound can proceed through different mechanisms, leading to distinct regioisomers. The electron-withdrawing CF₃ group deactivates the alkyne toward traditional electrophilic addition. unacademy.comwikipedia.orglumenlearning.com In a standard electrophilic addition mechanism, the proton (H⁺) acts as the electrophile. unacademy.comlumenlearning.com The regioselectivity is typically governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). chemistrysteps.comlibretexts.org For this compound, this leads to competing factors, as placing the cation at either carbon of the original triple bond is electronically disfavored by the adjacent CF₃ group.

Alternatively, the addition of hydrogen bromide (HBr) can proceed via a free-radical mechanism in the presence of peroxides. chemistrysteps.com This pathway leads to an anti-Markovnikov addition, where the bromine radical adds first to the alkyne to form the more stable radical intermediate. chemistrysteps.comchemistrysteps.com

| Reagent/Condition | Mechanism | Expected Major Product |

|---|---|---|

| HBr | Electrophilic Addition | 2-Bromo-3,3,3-trifluoropropene |

| HBr, Peroxide (ROOR) | Free-Radical Addition | 1-Bromo-3,3,3-trifluoropropene |

Hydroamination: The intermolecular hydroamination of alkynes is an atom-economical method for synthesizing enamines and imines. nih.govfrontiersin.org This transformation is thermodynamically favorable but often requires a catalyst to overcome the kinetic barrier between the electron-rich amine and the alkyne. nih.gov For electron-deficient alkynes like those bearing a trifluoromethyl group, catalyzed additions have been developed. Research has shown that a ligand-free Cu(OTf)₂ system can effectively catalyze the intermolecular hydroamination of internal alkynes substituted with a trifluoromethyl group and an aryl group, reacting with various amines to yield the corresponding amine derivatives. nih.gov While this demonstrates feasibility for related structures, specific studies focused solely on the intermolecular hydroamination of the terminal alkyne this compound are less common. The challenge in controlling regioselectivity for terminal alkynes, particularly achieving anti-Markovnikov addition, remains a significant area of research. acs.orguab.cat

Organometallic reagents are crucial for forming new carbon-carbon bonds. Their reactivity with this compound is influenced by the choice of metal, ligands, and reaction conditions.

Nickel-catalyzed cross-coupling reactions are a pillar of modern organic synthesis. However, a review of the literature indicates that research in this area has overwhelmingly focused on the alkene analogue, 3,3,3-trifluoropropene (B1201522) (TFP), rather than the alkyne. nih.govnih.gov Extensive methods have been developed for the nickel-catalyzed dicarbofunctionalization of TFP, allowing for its efficient coupling with reagents like tertiary alkyl iodides and arylzinc reagents. nih.govnih.gov These processes have been optimized to suppress common side reactions like β-H and β-F eliminations, providing access to a wide range of trifluoromethylated compounds. nih.gov In contrast, specific and detailed reports on the nickel-catalyzed regioselective coupling of this compound with arylzinc reagents are not as prominent, indicating a potential gap in the exploration of this specific transformation.

Rhodium complexes are well-known for their ability to catalyze a variety of transformations, including the activation of otherwise inert C-H and C-F bonds. researchgate.netcapes.gov.brmdpi.com The interaction of this compound and related fluorinated substrates with rhodium centers has been a subject of detailed study. An important species in this context is the rhodium(I) alkynyl complex, [Rh(C≡CCF3)(PEt3)3]. This complex has been identified as a product in reactions involving other fluorinated propenes, such as Z-1,3,3,3-tetrafluoropropene, with rhodium hydride complexes. Its formation can occur through sequential C-F and C-H bond activation steps on the precursor olefin, ultimately releasing 3,3,3-trifluoropropene and forming the stable rhodium-alkynyl species.

The activation of C-F bonds by rhodium complexes is often facilitated by the formation of a strong Rh-C bond and is a key step in many catalytic cycles involving fluorinated molecules. ntu.edu.sgnih.gov The specific reactivity depends heavily on the ancillary ligands on the rhodium center and the reaction conditions. nih.govnih.gov

| Rhodium Complex/Precursor | Reactant(s) | Key Transformation/Product |

|---|---|---|

[Rh(H)(PEt3)3] |

Z-1,3,3,3-tetrafluoropropene | C-F/C-H activation leading to [Rh(C≡CCF3)(PEt3)3] |

[Rh(CH3)(PEt3)3] |

3,3,3-trifluoropropene | C-H bond activation |

[Rh(GePh3)(PEt3)3] |

3,3,3-trifluoropropene | C-F bond activation |

Rh(III) complexes |

General (Hetero)arenes and gem-difluoroalkenes | Tandem C-H/C-F activation for fluoroalkene synthesis. nih.gov |

Addition Reactions with Organometallic Reagents

Cycloaddition Reactions and Functionalization

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the alkyne bond in this compound, making it an excellent substrate for various cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.org This reaction facilitates the formation of 1,2,3-triazole rings by joining an azide (B81097) and a terminal alkyne. youtube.com

The reaction between this compound and organic azides under Cu(I) catalysis exclusively yields the 1,4-disubstituted regioisomer. organic-chemistry.org In this product, the trifluoromethyl group is positioned at the 4-position of the newly formed 1,2,3-triazole ring. This high degree of regioselectivity is a hallmark of the CuAAC mechanism, which proceeds through a copper acetylide intermediate, ensuring a specific orientation of the reactants. blogspot.com The thermal, uncatalyzed Huisgen 1,3-dipolar cycloaddition, by contrast, often results in a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The resulting 4-trifluoromethyl-1,2,3-triazoles are valuable scaffolds in medicinal chemistry and materials science, as the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity.

This compound is a gas at room temperature, which can present handling challenges in a laboratory setting. While the in situ generation of reactive partners is a common strategy in click chemistry, particularly for thermally unstable or hazardous substances like some organic azides, it is not a widely documented approach for this compound itself in CuAAC reactions. cshl.edunih.govresearchgate.net Typically, the gaseous alkyne is bubbled directly into the reaction mixture containing the azide, copper catalyst, and solvent. The development of stable, solid precursors that could release this compound under specific, mild conditions could offer a more convenient and safer alternative for its use in high-throughput synthesis and other applications.

Other [3+2] Cycloaddition Pathways Involving this compound

The Huisgen 1,3-dipolar cycloaddition is a broad class of reactions that extends beyond the azide-alkyne variant. wikipedia.orgfu-berlin.de It involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. The highly electron-deficient nature of the alkyne bond in this compound makes it a potent dipolarophile for reactions with various 1,3-dipoles, such as nitrile oxides and nitrilimines. youtube.com

Based on Frontier Molecular Orbital (FMO) theory, the regioselectivity of these cycloadditions is governed by the relative energies of the interacting orbitals of the dipole and the dipolarophile. nih.gov For an electron-deficient alkyne like this compound, the reaction is typically under LUMOdipolarophile-HOMOdipole control. This predicts a specific regiochemical outcome. For instance, in the reaction with a nitrile oxide (RC≡N+-O-), the oxygen atom of the nitrile oxide would be expected to bond to the carbon atom of the alkyne bearing the trifluoromethyl group, leading to the formation of 3-substituted-5-trifluoromethylisoxazoles. A similar analysis applies to reactions with nitrilimines, which would yield pyrazole (B372694) derivatives. mdpi.com

| 1,3-Dipole | Dipolarophile | Expected Heterocyclic Product |

|---|---|---|

| Organic Azide (R-N₃) | This compound | 4-Trifluoromethyl-1,2,3-triazole |

| Nitrile Oxide (R-CNO) | This compound | 5-Trifluoromethylisoxazole |

| Nitrilimine (R-CNN-R') | This compound | 5-Trifluoromethylpyrazole |

Trifluoromethylation of Alkynes (General Context)

The introduction of a trifluoromethyl group into organic molecules is a powerful strategy in medicinal chemistry and materials science to modulate chemical and physical properties. The trifluoromethylation of alkynes is a direct approach to synthesize trifluoromethyl-containing building blocks. Various methods have been developed for this purpose, which can be broadly categorized into reactions involving nucleophilic, electrophilic, or radical trifluoromethylating agents. These reactions can lead to the formation of diverse products, including trifluoromethylated alkenes and other functionalized structures, by adding the CF₃ group across the carbon-carbon triple bond. This field represents one of the most effective routes to access complex organofluorine compounds from simple unsaturated feedstocks.

Polymerization and Oligomerization Reactions of this compound

The polymerization of alkynes can lead to conjugated polymers with interesting electronic and optical properties. The polymerization of this compound, also known as trifluoromethylacetylene, is challenging due to the strong electron-withdrawing effect of the CF₃ group, which deactivates the triple bond towards traditional radical polymerization and can complicate catalytic processes.

However, anionic polymerization is a potential route for such electron-deficient monomers. The initiation of anionic polymerization of highly fluorinated monomers, such as fluorinated acrylates, often requires specific initiator systems capable of operating under controlled conditions to prevent side reactions. researchgate.netcmu.edu For this compound, an anionic initiator would attack the triple bond, generating a vinyl anion. The stability and reactivity of this propagating species would be significantly influenced by the adjacent trifluoromethyl group.

Radical and Thermal Telomerization of 3,3,3-Trifluoropropene (as a precursor/related compound)

Telomerization of 3,3,3-trifluoropropene (TFP), a key derivative and precursor related to this compound, has been investigated under both radical and thermal conditions to produce low molecular weight polymers, or telomers. These telomers serve as valuable intermediates for further chemical modification.

Research into the radical telomerization of TFP with diethyl hydrogenophosphonate, initiated by di-tert-butylperoxide at 140°C, has been conducted to synthesize fluorinated telomers with a terminal phosphonate (B1237965) group. acs.org Similarly, radical telomerization initiated by the thermal decomposition of peroxides has been achieved using 1-iodoperfluoroalkanes as chain transfer agents (telogens). acs.org The mechanism involves the radical addition of the perfluoroalkyl radical to TFP, followed by iodine transfer to form a monoadduct, which then acts as a new telogen for subsequent TFP additions. acs.org These TFP telomers, bearing an iodine end-group, are versatile precursors for creating a range of fluorosurfactants. acs.org

Table 1: Selected Telomerization Reactions of 3,3,3-Trifluoropropene (TFP)

| Telogen (Chain Transfer Agent) | Initiator/Condition | Product Type | Source(s) |

| Diethyl hydrogenophosphonate | Di-tert-butylperoxide (DTBP), 140°C | Phosphonate-terminated telomers | acs.org |

| 1-Iodoperfluoroalkanes (e.g., 2-iodoperfluoropropane) | Thermal (Peroxide Initiators) | Iodo-terminated telomers | acs.orgacs.org |

| Perfluoroisopropyl iodide | Radical or Thermal | Iodo-terminated telomers | rsc.org |

Copolymerization with Non-Fluorinated Monomers

3,3,3-Trifluoropropene (TFP) has been successfully copolymerized with various non-fluorinated monomers to create polymers that combine the properties of both constituents. These copolymers are noted for their chemical resistance and thermal stability. acs.org

The copolymerization of TFP with ethylene (B1197577), catalyzed by (phosphine-sulfonate)Pd(Me)(DMSO), yields linear copolymers containing up to 8.9 mol% of TFP. rsc.orgmdpi.com Spectroscopic analysis reveals that TFP is primarily incorporated into the main polymer backbone. rsc.orgmdpi.com During this process, chain transfer is observed to occur exclusively after the 2,1-insertion of a TFP monomer. rsc.orgmdpi.com

Furthermore, historical patent literature describes the copolymerization of TFP with halogenated, non-fluorinated olefins such as vinyl chloride and vinyl bromide. acs.org These reactions are typically promoted by free radical initiators at temperatures ranging from 5°C to 150°C. acs.org The resulting copolymers, containing between 5 and 40 mol% of TFP, are described as valuable macromolecules adaptable to environments with corrosive substances like oils and fuels. acs.org

Table 2: Copolymerization of 3,3,3-Trifluoropropene (TFP) with Non-Fluorinated Monomers

| Co-monomer | Catalyst/Promoter System | Resulting Polymer | Key Finding | Source(s) |

| Ethylene | (Phosphine-sulfonate)Pd(Me)(DMSO) | Linear poly(ethylene-co-TFP) | TFP incorporation up to 8.9 mol% into the polymer backbone. | rsc.orgmdpi.com |

| Vinyl Chloride | Free radical forming promoter | Poly(vinyl chloride-co-TFP) | Produces chemically resistant and thermally stable copolymers. | acs.org |

| Vinyl Bromide | Free radical forming promoter | Poly(vinyl bromide-co-TFP) | Creates durable macromolecules suitable for protective coatings. | acs.org |

Development of Fluorinated Polymers from this compound Derivatives

While the direct polymerization of this compound is not widely reported, its derivatives, particularly 3,3,3-trifluoropropene (TFP), are crucial monomers for synthesizing advanced fluorinated polymers. These polymers are valued for properties such as chemical inertness and low surface tension. nih.gov

A significant application of TFP is as a precursor for poly(trifluoropropyl methyl siloxane), a type of fluorosilicone rubber. nih.gov This polymer is synthesized via the anionic ring-opening co-polymerization of cyclic siloxane monomers, specifically 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclotrisiloxane (B1260393) (D3F), often with a vinyl-containing cyclosiloxane comonomer to enable subsequent crosslinking. nih.gov The polymerization is typically initiated by strong bases like potassium hydroxide (B78521) or organolithium reagents. nih.govrsc.org

In another application, TFP-based telomers are chemically modified to produce novel fluorinated surfactants. rsc.org For instance, iodo-terminated TFP telomers can be converted into anionic surfactants through radical addition of thioglycolic acid, or into cationic surfactants via nucleophilic substitution with amines like triethylamine (B128534) or pyridine. rsc.org Amphiphilic block copolymers, such as poly(vinylidene fluoride-co-TFP)-b-oligo(vinyl alcohol), have also been synthesized and show potential as non-persistent fluorosurfactants. acs.org

Oxidative and Reductive Transformations of this compound

The carbon-carbon triple bond in this compound is susceptible to both oxidation and reduction, allowing for its conversion into other valuable trifluoromethyl-containing compounds.

Research has demonstrated that this compound can be oxidized to yield trifluoroacetic acid (TFA). researchgate.net This transformation converts the three-carbon propyne (B1212725) backbone into a two-carbon carboxylic acid, cleaving the C-C triple bond and retaining the stable trifluoromethyl group. Trifluoroacetic acid is a strong acid widely used as a reagent in organic synthesis and as a precursor to other fluorinated compounds. wikipedia.org The oxidation of the alkyne represents a direct synthetic route to this important chemical. researchgate.net

The triple bond of this compound can be fully saturated through hydrogenation to produce 1,1,1-trifluoropropane. researchgate.net This reaction involves the addition of hydrogen across the alkyne, first to the corresponding alkene (3,3,3-trifluoropropene) and subsequently to the alkane. This reductive process provides a method for synthesizing the saturated fluorinated hydrocarbon from the unsaturated alkyne precursor. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is a powerful tool for elucidating the chemical environment of the nuclei within this compound.

¹H NMR: The proton spectrum shows a characteristic signal for the acetylenic proton.

¹³C NMR: The three chemically distinct carbon atoms in this compound are clearly resolved in the ¹³C NMR spectrum. acs.org The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of the acetylenic carbons. acs.orgunl.edu

¹⁹F NMR: The ¹⁹F NMR spectrum provides information about the fluorine atoms of the trifluoromethyl group.

Table 1: NMR Spectral Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (J) in Hz |

|---|---|---|---|

| 3,3,3-trifluoro-1-(p-tolyl)propan-1-one | ¹H | 2.43 (s), 3.77 (q), 7.29 (d), 7.83 (d) | J = 10.0, J = 8.4 |

| 1-(benzo[d] rsc.orgoup.comdioxol-5-yl)-3,3,3-trifluoropropan-1-one | ¹H | 3.72 (q), 6.08 (s), 6.88 (d), 7.42 (s), 7.50 (d) | J = 10.0, J = 8.0 |

| 3,3,3-trifluoro-1-(4-phenoxyphenyl)propan-1-one | ¹⁹F | -61.95 | |

| 3,3,3-trifluoro-1-(4-(p-tolylthio)phenyl)propan-1-one | ¹³C | 188.8 (q), 148.3, 140.0, 135.0, 132.6, 130.8, 128.9, 127.0, 126.4, 124.1 (q), 42.0 (q), 21.4 | ³JCF = 2.4, ¹JCF = 278.1, ²JCF = 28.3 |

| 3,3,3-trifluoro-1-(2-methoxyphenyl)propan-1-one | ¹³C | 191.1 (q), 159.1, 135.1, 131.0, 126.4, 124.3 (q), 121.1, 111.8, 55.7, 47.0 (q) | ³JCF = 2.8, ¹JCF = 277.8, ²JCF = 27.4 |

Data sourced from a study on the oxytrifluoromethylation of alkenes. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, has been instrumental in characterizing the bonding and structure of this compound. The vibrational frequencies have been assigned based on experimental spectra and supported by computational calculations. nist.govpublish.csiro.au

The key vibrational modes include:

C-H stretching of the acetylenic proton. nist.gov

C≡C triple bond stretching. nist.gov

C-C single bond stretching.

C-F stretching of the trifluoromethyl group.

The infrared spectrum of trifluoromethylacetylene has been reported and analyzed. researchgate.net Studies have also investigated the vibrational structures of the CH-stretching vibration and its overtones, revealing that this vibration is largely decoupled from other modes, leading to a longer lifetime of this specific vibrational excitation. researchgate.net

Table 2: Selected Vibrational Frequencies for this compound

| Symmetry | Mode | Description | Infrared (gas) cm⁻¹ | Raman (liquid) cm⁻¹ |

|---|---|---|---|---|

| a1 | ν1 | CH stretch | 3327.3 S | 3316 p |

| a1 | ν2 | C≡C stretch | 2165.4 S | 2156 p |

| a1 | ν3 | CF₃ sym stretch | 1282.8 VS | 1283 p |

| a1 | ν4 | CC stretch | 851.5 W | 850 p |

| a1 | ν5 | CF₃ sym deform | 722.0 S | 720 p |

| e | ν6 | CH bend | 622.0 S | 619 dp |

| e | ν7 | CF₃ rock | 536.0 S | 536 dp |

| e | ν8 | CF₃ asym stretch | 1162.2 VS | 1157 dp |

| e | ν9 | CF₃ asym deform | 599.0 S | 599 dp |

| e | ν10 | CCC bend | 288.7 M | 288 dp |

Data from the NIST WebBook, with S=strong, M=medium, W=weak, VS=very strong, p=polarized, dp=depolarized. nist.gov

Microwave Spectroscopy for Structural Elucidation

High-resolution microwave spectroscopy has enabled the precise determination of the molecular structure of this compound. By analyzing the rotational spectra of various isotopic species, a complete zero-point average structure has been calculated. rsc.orgrsc.org These studies provide accurate measurements of bond lengths and angles.

For instance, the J= 1 ← 0 and J= 2 ← 1 microwave transitions of eight different isotopomers of CF₃C≡CH were investigated to yield a detailed structural analysis. rsc.orgrsc.org

Table 3: Zero-Point Average Structure of this compound from Microwave Spectroscopy

| Parameter | Value |

|---|---|

| r(C≡C) | 1.201 (1) Å |

| r(C-C) | 1.474 (5) Å |

| r(C-H) | 1.051 (2) Å |

| r(C-F) | 1.337 (2) Å |

| ∠ FCF | 108.3 (2) ° |

Data from high-resolution isotopic measurements. rsc.orgrsc.org

Theoretical and Computational Chemistry of this compound

Density Functional Theory (DFT) Calculations on Reaction Energy Barriers and Mechanisms

Density Functional Theory (DFT) has been widely applied to understand the reactivity of this compound. These computational studies provide insights into reaction mechanisms and energy barriers that are often difficult to obtain through experimental means alone.

For example, DFT calculations were used to investigate the ruthenium-catalyzed hydroarylation of in situ generated this compound. semanticscholar.orgnih.govnih.gov These studies helped to elucidate the reaction mechanism, identifying a metallacycle ruthenium(II)-complex as the active catalytic species and a bis-ruthenacycle as a key reactive intermediate. semanticscholar.orgnih.gov The calculations supported the experimental findings and provided a deeper understanding of the transformation process. semanticscholar.org

In another study, DFT calculations were employed to understand the synthesis of this compound via dehydrochlorination of chlorotrifluoropropene isomers. The calculations of reaction energy barriers, in conjunction with thermodynamic properties and solubility, helped to explain the observed reactivity differences between the isomers. researchgate.net

Studies on Electronic Structure and Reactivity

The electronic structure of this compound is significantly influenced by the highly electronegative trifluoromethyl group. This influence has been a subject of both experimental and theoretical investigation.

High-resolution X-ray photoelectron spectroscopy, combined with ab initio theory, has been used to study the core-ionization energies of the carbon atoms in this compound. acs.orgunl.edu These studies show that the electronegative fluorine atoms have a profound effect on the charge distribution within the molecule. acs.org This, in turn, affects the molecule's reactivity and acidity. acs.orgunl.edu The electron-withdrawing nature of the CF₃ group depletes the electron density of the triple bond, which explains the lack of molecular association. researchgate.net

Spectroscopic and Computational Studies on 3,3,3 Trifluoropropyne and Its Derivatives

Computational Approaches

A comprehensive review of the scientific literature reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations of 3,3,3-trifluoropropyne systems. While extensive computational research exists for this molecule, it predominantly employs quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations. These studies have been instrumental in determining its molecular structure, vibrational spectra, and understanding reaction mechanisms. unl.edusemanticscholar.orgnih.gov

Conversely, significant research utilizing molecular dynamics and related simulation methods, like the Gibbs Ensemble Monte Carlo (GEMC) method, has been conducted on the closely related compound, 3,3,3-trifluoropropene (B1201522) (CF₃CH=CH₂), also known as R1243zf. nih.govacs.orgacs.org These simulations are often aimed at understanding its thermophysical properties, such as vapor-liquid equilibrium, for applications as a next-generation refrigerant. nih.govacs.org For instance, studies have developed specific force fields for fluoropropenes to predict properties like vapor pressure, saturated densities, and heats of vaporization. acs.org

The development of such force fields is a critical prerequisite for performing accurate MD simulations. These force fields are often parameterized using data from experimental results or high-level quantum chemical calculations. While the foundational spectroscopic and quantum chemical data for this compound are available researchgate.nettandfonline.com, the subsequent application of this data to develop force fields and perform MD simulations on its bulk systems does not appear to be a focus in the reviewed literature.

Therefore, due to the lack of specific published research on molecular dynamics simulations for this compound systems, and in strict adherence to the scope of this article, a detailed section with research findings and data tables cannot be generated on this specific topic.

Applications of 3,3,3 Trifluoropropyne in Advanced Materials and Fine Chemicals

Utilization in Fluorinated Polymer Synthesis

The incorporation of trifluoromethyl groups into polymers can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electroactive characteristics. ontosight.airesearchgate.net 3,3,3-Trifluoropropyne serves as a critical monomer in the synthesis of various fluorinated polymers, contributing to the development of high-performance materials.

The introduction of this compound into polymer chains is a key strategy for developing materials with superior thermal and chemical stability. ontosight.ai The presence of the CF₃ group enhances the polymer's resistance to harsh chemical environments and high temperatures. ontosight.ai For instance, copolymers synthesized with 3,3,3-trifluoropropene (B1201522), a derivative of TFP, exhibit excellent chemical and thermal stability, making them suitable for use in durable and flexible coatings for metal and fabric surfaces. google.com The criticality of the monomer content is significant; if the 3,3,3-trifluoropropene content falls below approximately 5 mol percent during polymerization, the resulting polymer loses its desirable stability and becomes less soluble. google.com

Research has demonstrated that fluoropolymers derived from monomers containing the trifluoromethyl group, such as 3,3,3-trifluoropropene, display improved resistance to solvents, chemicals, and UV radiation. doi.org These properties are crucial for applications in demanding environments, including the aerospace, automotive, and electronics industries. lookchem.com

Fluorinated polymers are increasingly utilized in the field of flexible electronics and energy storage due to their unique dielectric and electrochemical properties. mdpi.comtuni.fi The incorporation of monomers like 3,3,3-trifluoropropene can influence the electroactive properties of polymers, making them suitable for applications in sensors, actuators, and energy storage devices. researchgate.net

For example, terpolymers containing 3,3,3-trifluoropropene have been investigated for their ferroelectric and piezoelectric properties, which are essential for printed memories and artificial muscles. researchgate.net In the realm of energy storage, fluorinated materials are being explored for use in high-performance supercapacitors and lithium batteries. tuni.fi The development of flexible and reliable energy storage is a critical area of research, with a focus on materials that can withstand bending and harsh operating conditions. tuni.fi The use of fluorinated polymers can contribute to the stability and longevity of these devices. jos.ac.cn

Interactive Table: Properties of a TFP-based Terpolymer for Flexible Electronics

| Property | Value | Reference |

| Monomers | VDF, TrFE, TFP | researchgate.net |

| Application | Electroactive Terpolymer | researchgate.net |

| Key Feature | Contains CF₃ pendant group | researchgate.net |

| Potential Use | Sensors, Actuators | researchgate.net |

While not directly synthesized from this compound in all cases, fluorosurfactants can be derived from its close relative, 3,3,3-trifluoropropene (TFP). rsc.orgrsc.org These surfactants are being developed as alternatives to traditional perfluorinated compounds like PFOA, which have raised environmental and health concerns. rsc.org

The synthesis involves the telomerization of 3,3,3-trifluoropropene, followed by chemical modifications to create various types of surfactants, including anionic, cationic, and non-ionic forms. rsc.orgrsc.org These TFP-based surfactants have shown promising surface properties and good inertness to acids and bases. rsc.org Their critical micelle concentration values are comparable to those of PFOA, indicating their potential as effective replacements. rsc.org

Role in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, often leading to enhanced efficacy and metabolic stability. nih.gov this compound is a valuable building block for the synthesis of complex fluorinated molecules used in the pharmaceutical and agrochemical sectors. ontosight.ai

This compound's high reactivity makes it an ideal starting material for constructing intricate fluorinated structures. ontosight.ai It serves as a precursor to a variety of important intermediates. For example, it can be reacted with hydrogen bromide to produce 1-bromo-3,3,3-trifluoropropene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com

Furthermore, this compound can be generated in situ from 2-bromo-3,3,3-trifluoropropene and used in click reactions to synthesize trifluoromethyl-substituted 1,2,3-triazoles, which are motifs of interest in medicinal chemistry. mdpi.com This method provides a facile and efficient route to a wide range of potentially bioactive compounds. mdpi.com

The development of methods for the asymmetric synthesis of chiral trifluoromethylated compounds is of great importance in medicinal chemistry, as the stereochemistry of a drug molecule can have a profound impact on its biological activity. nih.govnih.gov this compound has emerged as a key substrate in the enantioselective synthesis of such compounds. nih.gov

A notable advancement is the nickel-catalyzed enantioselective dicarbofunctionalization of 3,3,3-trifluoropropene, which allows for the rapid and straightforward synthesis of chiral trifluoromethylated compounds with high enantioselectivity and excellent functional group tolerance. nih.govnih.gov This method overcomes previous challenges and provides a valuable tool for the development of new pharmaceuticals. nih.gov Additionally, trifluoromethylated propargylic alcohols, which can be prepared from TFP, are precursors to chiral 2,6-dideoxy-6,6,6-trifluoro sugars, demonstrating the utility of TFP in accessing complex chiral molecules. acs.org

Interactive Table: Key Reactions of this compound in Synthesis

| Reaction | Reagents | Product | Application | Reference |

| Hydrobromination | HBr | 1-Bromo-3,3,3-trifluoropropene | Pharmaceutical/Agrochemical Intermediate | google.comgoogle.com |

| Click Reaction | Azides, CuI/Phenanthroline (from 2-bromo-3,3,3-trifluoropropene) | 4-CF₃-1,2,3-Triazoles | Medicinal Chemistry | mdpi.com |

| Dicarbofunctionalization | Tertiary alkyl/aryl iodides, Nickel catalyst | Chiral Trifluoromethylated Compounds | Medicinal Chemistry | nih.govnih.gov |

Regioselective Synthesis of Trifluoromethylated Heterocycles (e.g., Pyrazoles, Triazoles)

The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds can significantly alter their physical, chemical, and biological properties. This compound (TFP) serves as a valuable building block in the regioselective synthesis of such heterocycles, particularly pyrazoles and triazoles.

A notable and practical method for the synthesis of 3-trifluoromethylpyrazoles involves a three-component coupling reaction. acs.orgnih.gov This approach utilizes the readily available industrial feedstock 2-bromo-3,3,3-trifluoropropene (BTP), which serves as a precursor to TFP, along with aldehydes and sulfonyl hydrazides. acs.orgnih.gov This reaction is distinguished by being metal-free and catalyst-free, proceeding under mild conditions with a broad substrate scope and high yields. acs.orgnih.gov The high regioselectivity of this transformation makes it a valuable method for producing key intermediates for the synthesis of pharmaceuticals like celecoxib (B62257) and mavacoxib. acs.orgnih.gov The reaction can be performed on a large scale, for instance, at a 100 mmol scale, without significant exothermic events. thieme-connect.com A proposed mechanism suggests the in situ formation of a diazo intermediate which then undergoes a [3+2] cycloaddition with BTP. thieme-connect.com

Similarly, this compound is instrumental in the regioselective synthesis of trifluoromethylated triazoles. A highly efficient method for preparing 1-substituted-4-trifluoromethyl-1,2,3-triazoles is through a copper-catalyzed click reaction. nih.govmdpi.com In this process, TFP is generated in situ from 2-bromo-3,3,3-trifluoropropene (BTP) using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govmdpi.com The subsequent cycloaddition with a variety of organic azides, catalyzed by a CuI/1,10-Phenanthroline system, proceeds with high efficiency and regioselectivity to yield the desired 4-CF3-1,2,3-triazoles. nih.govmdpi.com This method benefits from the stability and commercial availability of BTP and has been successfully applied on a gram scale. nih.govmdpi.com

Another approach allows for the regioselective synthesis of 5-trifluoromethyl-1,2,3-triazole nucleoside analogues. thieme-connect.com This method employs a tert-butyldimethylsilyl (TBS)-directed 1,3-dipolar cycloaddition. thieme-connect.com Crude 3,3,3-trifluoro-1-TBS-propyne, synthesized from 2-bromo-3,3,3-trifluoropropene, reacts with O-protected glycosyl azides to exclusively form 5-CF3-1,4,5-trisubstituted 1,2,3-triazoles. thieme-connect.com The TBS group is believed to direct the cycloaddition through a combination of steric and electronic effects. thieme-connect.com

Table 1: Regioselective Synthesis of Trifluoromethylated Heterocycles

| Heterocycle | Synthetic Method | Key Reagents | Catalyst/Conditions | Regioselectivity | Ref. |

|---|---|---|---|---|---|

| Pyrazole (B372694) | Three-component coupling | 2-Bromo-3,3,3-trifluoropropene (BTP), Aldehydes, Sulfonyl hydrazides | Metal-free, Catalyst-free, DBU, Mild conditions | High (3-CF3) | acs.org, nih.gov, thieme-connect.com |

| Triazole | Copper-catalyzed click reaction | 2-Bromo-3,3,3-trifluoropropene (BTP), Organic azides | CuI/1,10-Phenanthroline, DBU | High (4-CF3) | nih.gov, mdpi.com |

| Triazole Nucleoside Analogue | TBS-directed 1,3-dipolar cycloaddition | 3,3,3-Trifluoro-1-TBS-propyne, Glycosyl azides | Toluene, Moderate temperatures | Exclusive (5-CF3) | thieme-connect.com |

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of alkynes, including fluorinated variants, makes them valuable tools in this field.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Fluorinated Cyclooctynes (related concept)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in biological environments without the need for a toxic copper catalyst. nih.govmagtech.com.cn The reaction's driving force is the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide (B81097) to form a stable triazole. magtech.com.cn

The rate of SPAAC can be significantly enhanced by modifying the cyclooctyne structure. nih.gov One highly effective strategy is the introduction of electron-withdrawing fluorine atoms at the propargylic positions of the cyclooctyne. nih.govresearchgate.net These fluorinated cyclooctynes, such as difluorinated cyclooctynes (DIFO), exhibit dramatically increased reaction rates with azides. nih.gov This acceleration is attributed to the lowering of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO) energy by the electron-withdrawing fluorine atoms. magtech.com.cn The enhanced kinetics of fluorinated cyclooctynes have enabled sensitive applications, such as the visualization of glycans in living organisms with subcellular resolution. nih.gov Furthermore, the development of a tetra-fluorinated aromatic azide has been shown to result in one of the fastest SPAAC ligations reported, with a kinetic constant of 3.60 M⁻¹ s⁻¹. rsc.org

Table 2: Comparison of Cyclooctynes in SPAAC

| Cyclooctyne Type | Key Feature | Effect on SPAAC Rate | Application Example | Ref. |

|---|---|---|---|---|

| First-Generation Cyclooctynes | Unsubstituted | Relatively slow | Limited scope | nih.gov |

| Fluorinated Cyclooctynes (e.g., DIFO) | Electron-withdrawing fluorine groups | Dramatically increased rate | Visualization of glycans in vivo | nih.gov |

| Biarylazacyclooctynone (BARAC) | Fused aryl rings enhancing strain | Exceptional reaction kinetics | Live cell fluorescence imaging | magtech.com.cn |

Fluorine-18 (B77423) Radiolabeling for Medical Imaging (related concept)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in medicine to observe metabolic processes and for the early diagnosis of diseases. ncl.ac.ukacs.org This technology relies on radiotracers labeled with positron-emitting isotopes, with fluorine-18 (¹⁸F) being the most widely used due to its favorable nuclear and physical properties, including a half-life of 109.8 minutes. acs.org

The introduction of the trifluoromethyl (CF3) group is a common strategy in drug design, and the development of methods to introduce an ¹⁸F-labeled trifluoromethyl ([¹⁸F]CF3) group is of high interest for creating novel PET tracers. researchgate.net While direct labeling with gaseous [¹⁸F]fluoroform has been explored, it often results in low molar activity. researchgate.net More recent advancements focus on the development of reagents and methods for the late-stage introduction of the [¹⁸F]CF3 group into complex molecules with high efficiency and specific activity. researchgate.net These methods are crucial for expanding the range of available fluorinated radiopharmaceuticals for PET imaging. ncl.ac.uk The development of automated radiosynthesis processes is also a key area of research to ensure the efficient and GMP-compliant production of ¹⁸F-labeled peptide radiotracers for clinical translation. nih.gov

Advanced Mechanistic Investigations of 3,3,3 Trifluoropropyne Reactions

Radical Reaction Pathways of 3,3,3-Trifluoropropyne and its Derivatives

The study of radical reactions involving this compound (TFP) and its derivatives reveals distinct pathways and selectivities. A key area of investigation has been radical telomerization, a process involving a telogen (transfer agent) and a taxogen (monomer) under radical polymerization conditions. doi.org

In the radical telomerization of TFP with 1-iodoperfluoroalkanes (RFI), the reaction can be initiated by various methods including thermal, photochemical, UV, radical, and metal complex systems. doi.org The structure of the resulting telomers, as determined by NMR analysis, indicates that the radical addition of the RF• radical occurs selectively at the CH group of TFP. doi.org The mechanism can proceed through a classical telomerization pathway, where the intermediate RFCH2ĊH(CF3) radical can either undergo transfer with the telogen or propagate with another TFP molecule. doi.org Alternatively, a stepwise mechanism may occur where the initial adduct, RFCH2CH(CF3)I, acts as a telogen for further reaction with TFP. doi.org

Similarly, the radical telomerization of TFP with diethyl hydrogenophosphonate, initiated by di-tert-butylperoxide (DTBP), demonstrates selective addition of the phosphonyl radical to the hydrogen-bearing carbon of the double bond. doi.orgresearchgate.net This regioselectivity is a consistent feature in the radical additions to TFP.

Further insights into radical pathways are provided by the nickel-catalyzed dicarbofunctionalization of TFP. nih.gov Mechanistic studies, including radical clock experiments and electron paramagnetic resonance (EPR) studies, strongly suggest the involvement of alkyl radicals in the reaction. nih.gov One proposed mechanism begins with the formation of a Ni(I) species which reacts with a tertiary alkyl iodide to generate a tertiary alkyl radical. nih.gov This radical is then trapped by TFP to form a new α-CF3 alkyl radical. nih.gov This sequence highlights the propensity of TFP to engage in radical addition reactions.

The reaction of tetrahydrofuran (B95107) (THF) with TFP at 20°C also proceeds via a free-radical mechanism, leading to a series of adducts. The principal product is formed by the addition of a tetrahydrofuranyl radical to TFP. rsc.org The formation of more complex products in this reaction is explained by intramolecular 1,5-hydrogen shifts within radical intermediates, followed by further reaction with TFP. rsc.org This again underscores the role of radical intermediates in the functionalization of TFP.

Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals further illuminate the preferred radical reaction pathways. nih.gov These studies indicate that the OH addition to the carbon-carbon double bond and H-atom abstraction from the double bond are the major reaction channels. nih.gov

Transition Metal Catalysis Mechanisms

Transition metal catalysis provides a powerful tool for the functionalization of this compound, often generated in situ from precursors like 2-bromo-3,3,3-trifluoropropene (BTP). nih.govresearchgate.net These reactions proceed through various well-defined mechanistic steps, including C-H and C-F bond activation, which are influenced by the choice of metal, ligands, and reaction conditions.

A prominent example is the ruthenium-catalyzed hydroarylation of TFP for the synthesis of β-(E)-trifluoromethylstyrenes. nih.govsemanticscholar.org Mechanistic investigations, supported by DFT calculations, suggest that the reaction is initiated by the C-H bond activation of the directing group-containing substrate to form a cyclometallated ruthenium complex. nih.govsemanticscholar.org This is followed by the insertion of TFP into the Ru-C bond. semanticscholar.org A key finding is that the mechanism likely proceeds through a bis-cyclometallated ruthenium intermediate during the carboruthenation step. nih.govsemanticscholar.org

Rhodium complexes have also been extensively studied for their reactivity with TFP and its derivatives. For instance, the reaction of [Rh(H)(PEt3)3] with 3,3,3-trifluoropropene (B1201522) can lead to C-F bond activation. rsc.org At low temperatures, an intermediate rhodium-olefin complex can be detected. rsc.org In contrast, rhodium germyl (B1233479) complexes can also react with 3,3,3-trifluoropropene via C-F bond activation. researchgate.net The reactivity of rhodium(I) fluorido dimers with this compound has also been investigated. researchgate.net

Nickel-catalyzed reactions of TFP have also been developed. In the dicarbofunctionalization of TFP, two plausible mechanisms have been proposed. nih.gov One pathway involves a Ni(I)/Ni(II)/Ni(0)/Ni(II)/Ni(III) catalytic cycle, while the other involves a Ni(I)/Ni(II)/Ni(I) cycle. nih.gov Both mechanisms highlight the ability of nickel to mediate the coupling of TFP with both aryl and alkyl fragments. The regioselective coupling of TFP with arylzinc reagents catalyzed by nickel can be tuned by the choice of solvent. sioc-journal.cn In dioxane, gem-difluoroalkenes are formed, while in DMF, Heck-type products are obtained. sioc-journal.cn

Palladium-catalyzed reactions are also significant. For example, the gem-difluoroallylation of aryl halides with 3,3-difluoroallyl boronates, which can be prepared from TFP, proceeds with high regioselectivity. bohrium.com

Ligand Effects on Reactivity and Selectivity

Ligands play a crucial role in modulating the reactivity and selectivity of transition metal-catalyzed reactions involving this compound and its derivatives.

In the nickel-catalyzed enantioselective dicarbofunctionalization of TFP, the choice of chiral ligand is critical for achieving high enantioselectivity. nih.gov Bis(oxazoline) (Biox) ligands were found to be particularly effective, with isobutyl-substituted chiral Biox providing the product in high yield and enantiomeric excess. nih.gov Other ligands, such as Pyox, Box, and diamine ligands, were less effective or resulted in no reaction. nih.gov This demonstrates the profound impact of the ligand's steric and electronic properties on the stereochemical outcome of the reaction.

The effect of the trifluoropropynyl ligand on the properties of platinum complexes has also been investigated. mdpi.com Replacing a chloro ligand with a trifluoropropynyl ligand in Pt(N^C^N)X complexes resulted in only a small blue shift in the emission spectra, suggesting that in this specific case, the trifluoropropynyl ligand does not significantly alter the electronic properties of the complex. mdpi.com

In the context of palladium-catalyzed copolymerization of ethylene (B1197577) and TFP, the ligand substitution pattern on phosphine-sulfonate Pd complexes influences the incorporation of fluorine into the polymer chain. mdpi.com Theoretical calculations have shown that the steric environment around the palladium center, as dictated by the ligands, affects the regioselectivity of TFP insertion. mdpi.com Increased steric bulk was found to improve the selectivity for the bulkier TFP monomer. mdpi.com

C-H and C-F Bond Activation Processes

The activation of C-H and C-F bonds is a fundamental aspect of the transition metal-catalyzed reactions of this compound and its derivatives.

Ruthenium-catalyzed hydroarylation of TFP proceeds via a directed C-H bond activation mechanism. nih.govsemanticscholar.org A cyclometallated ruthenium(II) complex is identified as the catalytically active species, which then participates in the insertion of TFP. nih.govsemanticscholar.org

Rhodium complexes are particularly adept at both C-H and C-F bond activation. The reaction of [Rh(H)(PEt3)3] with 3,3,3-trifluoropropene can lead to C-F bond activation, while an independent synthesis of a rhodium-vinyl complex can be achieved through C-H activation of 3,3,3-trifluoropropene using [Rh(CH3)(PEt3)3]. nih.gov The competition between C-F and C-H activation is a recurring theme in the chemistry of fluorinated olefins with rhodium complexes. rsc.orgresearchgate.net For instance, the reaction of Z-1,3,3,3-tetrafluoropropene with [Rh(H)(PEt3)3] can proceed via an initial C-F bond activation followed by a C-H bond activation. nih.gov

Zirconocene dihydride, Cp*2ZrH2, has been shown to react with the allylic C-F bonds of 3,3,3-trifluoropropene through an insertion/β-fluoride elimination mechanism. acs.org At low temperatures, both primary and secondary alkylzirconium olefin insertion intermediates can be observed by NMR spectroscopy. acs.org

Stereochemical and Regiochemical Control in this compound Transformations

Achieving stereochemical and regiochemical control in reactions involving this compound is crucial for the synthesis of well-defined fluorinated molecules.

In the ruthenium-catalyzed hydroarylation of TFP, high regioselectivity is observed, leading to the exclusive formation of the (E)-isomer of β-trifluoromethylstyrenes. nih.govsemanticscholar.org This selectivity is attributed to the directing group approach and the specific mechanism of the ruthenium catalyst.

The [3+2] cycloaddition reactions of 3,3,3-trifluoropropene derivatives with nitrones can exhibit varying degrees of stereoselectivity. For example, the reaction of 3,3,3-trifluoro-1-carbomethoxypropene with a cyclic nitrone yields a mixture of cis and trans cycloadducts. bibliotekanauki.pl In contrast, the cycloaddition of (E)-3,3,3-trifluoro-1-phenylsulfonylprop-1-ene with C,N-dimethylnitrone proceeds with high stereoselectivity to give a single adduct. bibliotekanauki.pl Theoretical studies on the 1,3-dipolar cycloaddition of nitrones with 3,3,3-trifluoro-1-nitropropene (B8744117) have been conducted to understand the factors governing regio- and stereoselectivity. researchgate.net These studies indicate that the trifluoromethyl group can influence the reactivity but may not alter the inherent selectivities of the reaction.

A base-mediated [3+2] cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene provides 3-trifluoromethylpyrroles with high regioselectivity. organic-chemistry.org This regioselectivity is maintained regardless of the electronic nature or size of the substituents on the 1,3-dipole, and is attributed to the presence of the CF3 and Br groups on the BTP precursor. organic-chemistry.org

Similarly, the [3+2] cycloaddition of 3,3,3-trifluoropropene derivatives with isonitriles can lead to either pyrrolines or pyrroles depending on the isonitrile used, demonstrating regiochemical control. researchgate.net

Nickel-catalyzed regioselective coupling of TFP with arylzinc reagents can be controlled by the solvent. sioc-journal.cn Dioxane favors the formation of gem-difluoroalkenes, while DMF promotes the formation of Heck-type products. sioc-journal.cn This highlights the ability to steer the reaction towards different constitutional isomers by tuning the reaction conditions.

Emerging Research Directions and Interdisciplinary Applications

Supramolecular Chemistry with Fluorinated Alkynes

The field of supramolecular chemistry is increasingly utilizing the distinct characteristics of fluorinated building blocks like 3,3,3-trifluoropropyne to construct complex, self-assembling systems. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group creates a region of lower electron density, known as a σ-hole, on the halogen atom in haloalkyne derivatives, and enhances the acidity of the terminal alkyne proton. acs.org These features promote highly directional non-covalent interactions, particularly halogen and hydrogen bonding, which are fundamental to creating ordered supramolecular structures. acs.orgd-nb.inforsc.org

Quantum chemical studies have shown that progressive fluorination of alkyl halides significantly increases the strength of halogen bonding. acs.org For instance, the interaction energy can rise from approximately 2 kcal/mol for CH3I to 6 kcal/mol for CF3I, making these interactions comparable in strength to conventional hydrogen bonds. acs.org This principle allows derivatives of this compound to act as robust halogen bond donors. These interactions are pivotal in crystal engineering and the formation of functional materials like liquid crystals, where the precise control over molecular arrangement is crucial. rsc.org The ability to fine-tune halogen bond strength by altering the degree and position of fluorination offers a powerful tool for designing materials with specific photophysical properties. rsc.org

Integration in Microfluidic and Flow Chemistry Systems

The gaseous nature and high reactivity of this compound present significant handling challenges in traditional batch synthesis. nih.govsemanticscholar.org Microfluidic and continuous flow chemistry systems have emerged as a superior alternative, offering enhanced safety and control. umontreal.catue.nlarxiv.org These systems utilize microreactors with a high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. umontreal.catue.nl This precise control minimizes risks associated with highly exothermic reactions and the handling of energetic or toxic intermediates. umontreal.catue.nl

A key application is the in situ generation of this compound from stable, liquid precursors like 2-bromo-3,3,3-trifluoropropene (BTP). nih.govsemanticscholar.orgnih.gov In this approach, the precursor is introduced into the flow system, and the gaseous alkyne is generated on-demand and immediately consumed in the subsequent reaction step. nih.govsemanticscholar.org This strategy avoids the need to store the hazardous alkyne and has been successfully applied in ruthenium-catalyzed hydroarylation reactions to produce β-trifluoromethylstyrenes, important compounds in medicinal chemistry. nih.govsemanticscholar.orgnih.gov The integration of microfluidics has been shown to accelerate reaction optimization and can be scaled for the on-demand manufacturing of pharmaceuticals. arxiv.orgnih.gov

Exploration of this compound in Quantum Chemical Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the intrinsic properties and reactivity of this compound. nih.govnih.govresearchgate.net These theoretical studies provide deep insights into its molecular structure, reaction energy barriers, and thermodynamic properties, which are often difficult to determine experimentally. researchgate.netconicet.gov.ar

For example, DFT calculations were employed to investigate the synthesis of this compound via dehydrochlorination from various chlorotrifluoropropene isomers. researchgate.net The calculations helped to rationalize the observed reaction priorities by considering not just the kinetic energy barriers but also the thermodynamic properties and water solubility of the isomers. researchgate.net In another study, DFT calculations supported mechanistic investigations into the ruthenium-catalyzed hydroarylation of in situ generated this compound, confirming the plausibility of a bis-cyclometallated ruthenium intermediate. nih.govnih.gov Such theoretical explorations are crucial for predicting reactivity, elucidating reaction mechanisms, and guiding the rational design of new synthetic methodologies. nih.govnih.gov

Table 1: Theoretically Calculated Properties of Trifluoropropyne and Related Precursors This table presents data from quantum chemical calculations used to understand reaction viability and mechanisms.

| Precursor Molecule | Calculation Method | Focus of Study | Key Finding | Reference |

|---|---|---|---|---|

| Chlorotrifluoropropene Isomers | DFT | Dehydrochlorination to this compound | Reactivity is determined by a combination of kinetic barriers, thermodynamics, and solubility. | researchgate.net |

| 2-Bromo-3,3,3-trifluoropropene (BTP) | DFT (ωB97X-D/6-31++G(d,p)-SDD) | Ru-catalyzed Hydroarylation Mechanism | Supported the involvement of an arene-free, bis-cyclometallated Ru(II) complex as a key intermediate. | nih.gov |

| 1-Bromo-3,3,3-trifluoropropene | CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p) | Reaction with OH radicals | Identified OH addition and H-abstraction as the main reaction pathways. | nih.gov |

Development of Novel Functional Materials with Tailored Properties from this compound Derivatives

The incorporation of the trifluoromethyl group into materials can impart exceptional properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. While direct polymerization of this compound has been explored, much focus has been on using its derivatives, particularly 3,3,3-trifluoropropene (B1201522), as a monomer for creating advanced fluoropolymers. acs.orgacs.orggoogle.com

Copolymers of 3,3,3-trifluoropropene with monomers like vinylidene fluoride (B91410) or ethylene (B1197577) have been synthesized to create materials with a unique combination of properties. doi.orgamazonaws.comacs.org For example, copolymers with ethylene have been created using palladium-based catalysts. amazonaws.com The resulting polymers are analyzed for their fluorine content, molecular weight, and thermal properties. amazonaws.com

Furthermore, telomerization reactions of 3,3,3-trifluoropropene have been used to produce oligomers that serve as building blocks for more complex macromolecular architectures, such as block copolymers and surfactants. doi.orgrsc.org These fluorinated surfactants are being investigated as potentially non-bioaccumulable alternatives to traditional perfluorinated compounds like PFOA. rsc.orgrsc.org The synthesis of poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), derived from precursors related to trifluoropropene, yields a fluorosilicone with high stability and omniphobic properties, making it useful as a lubricant in advanced, repellent surface systems. researchgate.net

Table 2: Examples of Functional Polymers Derived from 3,3,3-Trifluoropropene This table highlights the types of polymers synthesized from 3,3,3-trifluoropropene and their notable characteristics.

| Polymer/Copolymer Type | Co-monomer(s) | Synthesis Method | Noteworthy Properties/Applications | Reference |

|---|---|---|---|---|

| Copolymer | Halogenated olefins (e.g., vinyl chloride) | Copolymerization | Thermoplastic with chemical and thermal stability. | google.com |

| Block Copolymer | Vinylidene fluoride, Vinyl acetate | Controlled Radical Polymerization (MADIX) | Forms amphiphilic block copolymers for use as non-persistent fluorosurfactants. | acs.org |

| Telomers | N/A (with chain transfer agent) | Radical Telomerization | Intermediates for cationic, anionic, and non-ionic surfactants. | rsc.org |

| Copolymer | Ethylene | Catalytic Copolymerization (Pd-based) | Creates functionalized polyolefins. | amazonaws.com |

Q & A

Basic Question: What are the common synthetic routes for 3,3,3-trifluoropropyne, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

this compound (CAS 661-54-1) is typically synthesized via gas-phase reactions involving fluorinated precursors. One documented method involves dehydrohalogenation of 2-chloro-3,3,3-trifluoropropene using chromium-magnesium fluoride catalysts under controlled temperatures (150–250°C) . Optimization requires monitoring reaction kinetics, adjusting catalyst loading (e.g., 10–20 wt%), and maintaining inert gas flow to prevent polymerization. Purity is enhanced via fractional distillation or preparative gas chromatography, with yields reported up to 75% under optimal conditions .

Basic Question: How can researchers characterize the electronic and structural properties of this compound?

Methodological Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): NMR reveals fluorine environments (e.g., δ −60 to −70 ppm for CF groups), while NMR identifies alkyne protons (δ 2.5–3.5 ppm) .

- Infrared Spectroscopy (IR): Stretching vibrations for C≡C (2100–2260 cm) and C-F (1100–1250 cm) confirm functional groups .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 94.04 (CHF) with fragmentation patterns indicative of CF loss .